Oxycarboxin

概要

説明

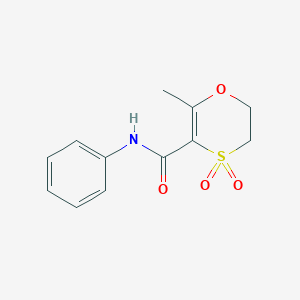

Oxycarboxin is an organic chemical compound primarily used in agriculture to protect crops from fungal diseases. It was first marketed by Uniroyal in 1969 under the brand name Plantvax . The compound is an anilide, combining a heterocyclic acid with aniline, and acts as an inhibitor of succinate dehydrogenase (SDHI) .

準備方法

Oxycarboxin is synthesized through the oxidation of carboxin. The process begins with the treatment of ethyl 2-chloroacetoacetate with 2-mercaptoethanol and a base, followed by cyclization and water removal under acidic conditions. The resultant ethyl ester of the 1,4-oxathiine heterocycle is then formed into an amide with aniline using standard conditions via the carboxylic acid and acid chloride. The synthesis is completed by treatment with 30% hydrogen peroxide in acetic acid .

化学反応の分析

Hydrolysis and Stability in Aqueous Media

Oxycarboxin undergoes hydrolysis under neutral to slightly acidic conditions:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Hydrolysis half-life | 44 days | pH 6, 25°C | |

| Hydrolysis half-life | 44 days | pH 7, 25°C | |

| Major degradates | Not reported | - |

The compound remains stable in neutral aqueous solutions but hydrolyzes slowly under acidic conditions .

Photodegradation

Photolysis studies reveal limited degradation under UV light:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Photolysis DT₅₀ | 3.67 days | Aqueous solution, 25°C | |

| Photodegradation extent | <10% | pH 5, 25°C, 30 days |

This compound demonstrates stability in aqueous photolysis, with no significant degradation observed under natural sunlight .

Oxidative and Metabolic Pathways

-

Enzymatic Inhibition : this compound inhibits mitochondrial complex II (succinate dehydrogenase) in fungal cells, disrupting electron transport . Its efficacy is lower compared to carboxin due to the sulfone group .

-

Metabolic Conversion : As a metabolite of carbathiin, this compound retains fungicidal activity but exhibits reduced bioavailability in plant systems .

Stability Under Environmental Conditions

| Parameter | Observation | Source |

|---|---|---|

| Thermal stability | Stable up to 120°C | |

| Soil adsorption | Moderate (Kₒc = 274) |

This compound’s sulfone group enhances stability against microbial degradation, contributing to its persistence in soil .

Comparative Reactivity with Carboxin

| Property | This compound | Carboxin |

|---|---|---|

| Electron transport inhibition | Moderate | High |

| Hydrolysis rate | Slower | Faster |

| Photostability | Higher | Lower |

Structural differences (sulfone vs. sulfide) account for this compound’s reduced reactivity in biological systems .

科学的研究の応用

Agricultural Applications

Oxycarboxin is predominantly used in the following agricultural contexts:

- Rust Control : It is particularly effective against rust diseases such as soybean rust and frangipani rust caused by Coleosporium domingense. In field trials, this compound demonstrated significant efficacy, reducing disease incidence and preventing defoliation .

- Application Rates : The recommended application rate for this compound ranges from 200 to 400 g/ha for effective control of rust diseases .

Case Study 1: Frangipani Rust Control

In a study conducted at the University of Florida, this compound was applied as a foliar spray at concentrations of 1.2 g/L and 1.7 g/L. The results indicated a remarkable reduction in rust pustules and leaf drop compared to other treatments such as mancozeb and sulfur. Specifically, the mean disease rating dropped to 0.1 with this compound compared to 4.5 in control groups, showcasing its superior efficacy .

| Treatment | Mean Disease Rating | Percentage Leaf Drop |

|---|---|---|

| This compound (1.2 g/L) | 0.1 | 0.0% |

| This compound (1.7 g/L) | 0.1 | 0.0% |

| Mancozeb (1.8 g/L) | 4.5 | 89.5% |

| Control | 5.0 | 94.5% |

Case Study 2: Systemic Action on Ornamental Plants

This compound has also been utilized in greenhouse settings for ornamental plants, where it controls various fungal diseases effectively due to its systemic properties. The Environmental Protection Agency (EPA) has noted its application for ornamental crops, emphasizing its role in managing seed-borne diseases .

Environmental Impact and Degradation

Research indicates that this compound's degradation can vary significantly depending on environmental conditions. For instance, studies have shown that it is rapidly converted to its sulfoxide form in certain soil types, which may influence its effectiveness and persistence in agricultural settings . Understanding these degradation pathways is critical for optimizing usage strategies and minimizing environmental impact.

作用機序

Oxycarboxin acts by inhibiting succinate dehydrogenase (SDHI). It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so. As a result, the tricarboxylic acid cycle and electron transport chain cannot function, leading to the inhibition of fungal growth .

類似化合物との比較

Oxycarboxin is similar to other SDHI inhibitors, such as carboxin. it is unique due to its specific chemical structure and the particular way it inhibits succinate dehydrogenase. Other similar compounds include:

Carboxin: Another SDHI inhibitor with a slightly different chemical structure.

Boscalid: A fungicide that also inhibits succinate dehydrogenase but has a different chemical composition.

Flutolanil: Another SDHI inhibitor used in agriculture.

生物活性

Oxycarboxin is a systemic fungicide primarily used for the control of various fungal diseases in crops. Its chemical structure is represented by the formula CHNOS, and it is known to inhibit specific metabolic pathways in both fungi and vertebrates. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different organisms, and relevant case studies.

This compound functions primarily as an inhibitor of succinate dehydrogenase, an essential enzyme in the mitochondrial electron transport chain. This inhibition leads to a disruption in oxidative metabolism, which is critical for energy production in cells. The compound's action can be summarized as follows:

- Inhibition of Mitochondrial Function : this compound inhibits succinate oxidation by binding to the enzyme complex, which results in decreased ATP production and increased cellular stress.

- Selectivity : While this compound effectively inhibits fungal metabolism, its effects on vertebrate systems are comparatively less potent, indicating a degree of selectivity that is beneficial for agricultural applications.

Efficacy Against Fungal Pathogens

This compound has been shown to exhibit significant antifungal activity against various pathogens. The following table summarizes its inhibitory effects on different substrates:

| Substrate | Oxygen Uptake (nmol/min/mg protein) | % Inhibition (1 mM this compound) |

|---|---|---|

| Succinate | 238 | 54 |

| NADH | 421 | 0 |

| D,L-Lactate | 97 | 13 |

| L-Lactate | 94 | 3 |

| Malate | 102 | 23 |

This data indicates that this compound is particularly effective at inhibiting succinate oxidation, which is crucial for the survival and growth of many fungal species .

Comparative Studies with Carboxin

In comparative studies, this compound has been evaluated alongside carboxin, another fungicide. The following table illustrates their relative potencies:

| Inhibitor | Oxygen Uptake (nmol/min/mg protein) | % Inhibition (1 mM) |

|---|---|---|

| None | 221 | 0 |

| Carboxin | 9 | 96 |

| This compound | 102 | 54 |

| F831 | 196 | 6 |

| TTB | 119 | 46 |

From this comparison, it is evident that carboxin is a more potent inhibitor than this compound; however, this compound still demonstrates considerable efficacy against specific substrates .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound in various settings:

- Fungal Resistance : Research has shown that repeated application of this compound can lead to resistance in certain fungal populations. This highlights the importance of integrated pest management strategies that rotate fungicides with different modes of action to mitigate resistance development .

- Environmental Persistence : A study examining the degradation of this compound in soil found that its persistence varies based on soil composition. Factors such as clay content and organic matter significantly influence its degradation rate, impacting its long-term efficacy in agricultural applications .

- Toxicological Assessments : this compound has been classified under various toxicity categories based on its LD50 values. It exhibits moderate toxicity to mammals, necessitating careful handling during agricultural use to minimize exposure risks .

特性

IUPAC Name |

6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEKQAFGQBKLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034792 | |

| Record name | Oxycarboxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or white solid; [HSDB] | |

| Record name | Oxycarboxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

219 °C | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4), In water, 1,400 mg/L at 25 °C, 83.7 g/L in acetone, 8.8 g/L in hexane | |

| Record name | SID26729848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.41 g/cu cm | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], 4.2X10-8 mm Hg | |

| Record name | Oxycarboxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Oxycarboxin inhibited the growth of rhizobia in vitro at concentration of 19 ug/mL. Growth inhibition appeared to be primarily due to inhibition of respiration. The effect of oxycarboxin was more pronounced on RNA. Inhibition was transitory and the bacterium overcame this initial inhibition without mutation., /Oxycarboxin inhibits/ oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone., Oxycarboxin inhibits oxidative metabolism and specifically succinate dehydrogenase activity in both fungal and vertebrate mitochondria, but the potency was much higher against the enzyme from the target species (Rhizoctonia solani, I50 = 6.8 uM; Ustilago maydis, I50 = 8.0 uM) than vertebrates (rat and mouse liver , I50 = 50-100 uM). It is less potent than carboxin as an inhibitor of complex II in both fungi and vertebrates. | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE CRYSTALS, White solid | |

CAS No. |

5259-88-1 | |

| Record name | Oxycarboxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxycarboxin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYCARBOXIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycarboxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxycarboxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCARBOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPU5GBN17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119.5 to 121.5 °C | |

| Record name | OXYCARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What specific plant disease does Oxycarboxine show efficacy against, as described in the provided research?

A1: Oxycarboxine demonstrates efficacy against crown rust, specifically caused by the fungal pathogen Puccinia coronata f. sp. lolii (synonym: Puccinia lolii Niels.) in ryegrass. [] This fungal disease can significantly impact the yield and quality of ryegrass, a valuable forage crop.

Q2: How does the application of Oxycarboxine impact the yield of ryegrass infected with crown rust?

A2: The research indicates that Oxycarboxine application leads to both a quantitative and qualitative improvement in the forage yield of ryegrass by effectively controlling the crown rust pathogen. [] This suggests that Oxycarboxine not only reduces the severity of the disease but also contributes to healthier plant growth and higher quality forage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。